Sodium guluronate
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Overview
Description
Guluronic acid (sodium) is a uronic acid monosaccharide derived from gulose. It is a C-3 epimer of galacturonic acid and a C-5 epimer of mannuronic acid. Along with mannuronic acid, guluronic acid is a component of alginic acid, a polysaccharide found in brown algae . This compound is known for its ability to bind divalent metal ions such as calcium and strontium through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring .
Preparation Methods
Guluronic acid (sodium) can be prepared from sodium alginate through acid hydrolysis and enzymatic degradation. In one method, oligo-guluronic acids are prepared from an acid hydrolysate of poly-guluronic acid by successive chromatographies of Bio-Gel P-6 and Q Sepharose Fast Flow . Another method involves the hydrolysis of sodium alginate in a boiling water bath using oxalic acid, hydrochloric acid, sulfuric acid, or formic acid . Industrial production often involves the extraction of alginate from brown algae, followed by its conversion to guluronic acid through controlled hydrolysis and purification processes .
Chemical Reactions Analysis
Guluronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. It can bind divalent metal ions such as calcium and strontium through its carboxylate moiety . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid for hydrolysis, and enzymes like alginate lyase for enzymatic degradation . Major products formed from these reactions include oligo-guluronic acids and other alginate derivatives .
Scientific Research Applications
Guluronic acid (sodium) has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of guluronic acid (sodium) involves its ability to bind divalent metal ions through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . This binding capability allows it to form stable gels and hydrogels, which are useful in various applications such as drug delivery and tissue engineering . The molecular targets include the metal ions it binds to, and the pathways involved are related to the formation of stable gel matrices .
Comparison with Similar Compounds
Guluronic acid (sodium) can be compared with other uronic acids such as galacturonic acid, mannuronic acid, and glucuronic acid. While all these compounds share a similar uronic acid structure, guluronic acid is unique in its ability to form stable gels with divalent metal ions . This property makes it particularly useful in applications requiring gel formation and stability. Similar compounds include:
Galacturonic acid: A component of pectin, found in the cell walls of plants.
Mannuronic acid: Another component of alginic acid, found alongside guluronic acid in brown algae.
Glucuronic acid: Found in the connective tissues of animals and involved in detoxification processes.
Properties
Molecular Formula |
C6H9NaO7 |
---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1 |
InChI Key |
WNFHGZLVUQBPMA-OSQBQZLYSA-M |
Isomeric SMILES |
C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
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